Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one

Lipophilicity Drug-likeness CNS penetration

Structurally differentiated 1,2,4-thiadiazole building block. Features a methoxymethyl substituent and piperazin-2-one core, offering a computed XLogP3 of 1.7 and TPSA of 86.8 Ų—optimal for CNS drug candidate profiling. Its elevated TPSA versus close analogs (Δ+9.2 Ų) predicts reduced passive BBB permeability, making it ideal for peripheral target programs requiring minimized CNS side effects. The lower lipophilicity (ΔXLogP3 –1.6 vs. fluorophenyl-isopropyl analog) supports improved aqueous solubility for reliable biochemical assay development. This compound serves as a precise reference standard for property-based drug design and SAR calibration.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
CAS No. 2640959-15-3
Cat. No. B6472170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one
CAS2640959-15-3
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOCC1=NSC(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3
InChIInChI=1S/C15H18N4O2S/c1-21-11-13-16-15(22-17-13)19-8-7-18(14(20)10-19)9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyLNRPMSHCGTUVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one – Structural Identity, Computed Properties, and Procurement-Relevant Baseline


1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one (CAS 2640959-15-3) is a heterocyclic small molecule built on a piperazin-2-one core bearing an N-benzyl substituent and a 3-methoxymethyl-1,2,4-thiadiazol-5-yl moiety at the 4-position. Computed physicochemical descriptors include a molecular weight of 318.39 g·mol⁻¹, an XLogP3 of 1.7, a topological polar surface area (TPSA) of 86.8 Ų, and 5 rotatable bonds [1]. The compound belongs to the 1,2,4-thiadiazole class, which has been reviewed for potential CNS applications, including acetylcholinesterase inhibition and muscarinic receptor modulation [2]. No primary peer-reviewed biological data were identified for this specific compound at the time of retrieval; therefore, the present evidence guide relies on computed molecular properties and class-level inferences to highlight quantitative differentiation from the closest commercially catalogued analogs.

Why In-Class Substitution with Close Analogs of 1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one May Compromise Experimental Reproducibility


Within the 1,2,4-thiadiazol-5-yl-piperazin-2-one subseries, apparently conservative substituent swaps produce substantial shifts in computed lipophilicity, polar surface area, and conformational flexibility that can alter membrane permeability, metabolic stability, and off-target promiscuity [1][2]. For example, replacing the 3-methoxymethyl group with a 3-isopropyl group and exchanging the N-benzyl group for an N-4-fluorobenzyl group (CAS 2877634-38-1) raises XLogP3 from 1.7 to 3.3 and reduces TPSA from 86.8 to 77.6 Ų, changes that are large enough to affect CNS penetration and solubility profiles [1][2]. Consequently, treating analogs as interchangeable building blocks without verifying structure–property relationships risks confounding SAR campaigns and invalidating cross-project comparisons.

Quantitative Differentiation Evidence for 1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one Versus the Closest Catalogued Analog


Computed Lipophilicity (XLogP3): Lower Predicted LogP Differentiates the Target from the 4-Fluorobenzyl-Isopropyl Analog

The target compound exhibits an XLogP3 value of 1.7, which is 1.6 log units lower than the 3.3 recorded for the closest commercially catalogued analog, 1-[(4-fluorophenyl)methyl]-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazin-2-one (CAS 2877634-38-1). Both values were computed using the same algorithm and are reported on an identical vendor platform [1][2]. The ~1.6 log-unit difference corresponds to an approximately 40-fold difference in octanol–water partition coefficient, which is predictive of divergent solubility, tissue distribution, and CNS penetration characteristics [3].

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA): Elevated TPSA Suggests Enhanced Hydrogen-Bonding Capacity Relative to the Fluorophenyl-Isopropyl Analog

The target compound has a TPSA of 86.8 Ų, which is 9.2 Ų higher than the 77.6 Ų calculated for the fluorophenyl-isopropyl analog [1][2]. TPSA is a key determinant of passive membrane permeability; values above 80–90 Ų are often correlated with reduced blood–brain barrier penetration, while values below 70–80 Ų favor CNS entry [3].

Polar surface area Membrane permeability CNS drug design

Rotatable Bond Count: Increased Conformational Flexibility Distinguishes the Target from the Fluorophenyl-Isopropyl Analog

The target compound possesses 5 rotatable bonds compared with 4 for the fluorophenyl-isopropyl analog [1][2]. This additional degree of rotational freedom arises primarily from the methoxymethyl side chain versus the bulkier, more rigid isopropyl group. Higher rotatable bond counts are associated with increased entropic penalty upon binding, but also with greater conformational sampling that may enable induced-fit recognition [3].

Conformational flexibility Ligand efficiency Molecular recognition

Molecular Weight Differential: Target Compound is ~5% Lighter than the Fluorophenyl-Isopropyl Analog, with Implications for Fragment-Based and Lead-Like Screening

The target compound has a molecular weight of 318.39 g·mol⁻¹, whereas the fluorophenyl-isopropyl analog weighs 334.41 g·mol⁻¹, representing a 16 g·mol⁻¹ (4.8%) reduction [1][2]. Both compounds exceed the typical fragment limit (MW <300), but the target's lower mass positions it more favorably within lead-like chemical space (MW ≤350) and aligns with guidelines emphasizing molecular weight minimization to improve downstream developability [3].

Molecular weight Fragment-based drug discovery Lead-likeness

Class-Level CNS Potential: 1,2,4-Thiadiazole Derivatives Are Implicated in Acetylcholinesterase Inhibition and Muscarinic Receptor Modulation

A comprehensive 2020 review of 1,2,4-thiadiazole derivatives highlights their potential as CNS-active agents through antioxidant properties, acetylcholinesterase inhibition, and muscarinic acetylcholine receptor modulation, with explicit relevance to Alzheimer's disease [1]. While no target-specific IC₅₀ data are available for 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one, the piperazin-2-one scaffold bearing a 1,2,4-thiadiazole substituent falls within the structural scope of compounds profiled in this review. In contrast, 1,3,4-thiadiazole isomers or non-thiadiazole piperazinones may not engage the same biological targets.

CNS disorders Acetylcholinesterase inhibition Alzheimer's disease

Evidence-Anchored Application Scenarios for 1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one in Drug Discovery and Chemical Biology


CNS-Targeted Lead Identification Leveraging 1,2,4-Thiadiazole Privileged Scaffold Properties

Based on class-level evidence that 1,2,4-thiadiazole derivatives exhibit acetylcholinesterase inhibition and muscarinic receptor modulation relevant to Alzheimer's disease [1], this compound can serve as a starting point for CNS-focused medicinal chemistry campaigns. Its computed XLogP3 of 1.7 places it within the favorable lipophilicity range for CNS drug candidates (typically 1–4) [2], while its TPSA of 86.8 Ų may restrict excessive brain penetration, offering a balanced profile for programs seeking controlled CNS exposure.

Peripheral-Target Programs Requiring Lower CNS Penetration Risk

The elevated TPSA of 86.8 Ų (vs. 77.6 Ų for the closest analog) predicts reduced passive blood–brain barrier permeability [1][2]. This property is advantageous for discovery programs targeting peripheral tissues (e.g., oncology, inflammation, metabolic disease) where CNS side effects must be minimized. The compound's lower XLogP3 (1.7 vs. 3.3) further supports improved aqueous solubility, facilitating biochemical assay development.

Structure–Activity Relationship (SAR) Expansion Around the Methoxymethyl and Piperazin-2-one Motifs

The methoxymethyl substituent introduces an additional rotatable bond and hydrogen-bond acceptor capacity compared to alkyl-substituted analogs [1][2]. This feature can be exploited to probe binding-site topology in enzymatic or receptor targets that accommodate flexible, polar side chains. The piperazin-2-one carbonyl provides a hydrogen-bond acceptor distinct from simple piperazine analogs, potentially enabling unique interactions with target proteins.

Physicochemical Tool Compound for LogP/TPSA Optimization Studies

With a well-defined XLogP3 of 1.7 and TPSA of 86.8 Ų [1], this compound can serve as a reference standard in property-based drug design workshops or computational model calibration. Its simultaneous differentiation from the fluorophenyl-isopropyl analog (ΔXLogP3 = –1.6; ΔTPSA = +9.2 Ų) [2] provides a concrete case study for training medicinal chemists on the impact of substituent choice on key molecular descriptors.

Quote Request

Request a Quote for 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.